molecular formula C13H16FN3O B11734813 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B11734813
M. Wt: 249.28 g/mol
InChI Key: JEMURRYJSISNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol is a chemical compound with a complex structure that includes a pyrazole ring, a fluoroethyl group, and a phenol group

Preparation Methods

The synthesis of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylamine with 4-methyl-1H-pyrazole-3-carbaldehyde to form an intermediate, which is then reacted with phenol under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can undergo reduction under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its structural components suggest possible interactions with biological targets such as enzymes and receptors:

  • Targeted Biological Activity : Studies have indicated that 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol may exhibit activity against certain neurocognitive disorders by modulating muscarinic acetylcholine receptors (mAChRs) .
  • Pharmacological Properties : Its unique structure may allow it to act as an agonist or allosteric modulator, enhancing the therapeutic potential for conditions like Alzheimer's disease.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis:

  • Reactivity : The compound can participate in substitution reactions due to its amino and phenolic groups, allowing for further derivatization that can lead to more potent analogs.
  • Synthetic Routes : Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of reaction conditions—temperature, pressure, and solvent—can significantly influence the products formed .

Case Study 1: Neurocognitive Disorders

Research has highlighted the potential of compounds similar to this compound to act on mAChRs. In a study examining various analogs, it was found that modifications to the pyrazole ring enhanced binding affinity and activity against these receptors, suggesting a pathway for developing new treatments for cognitive decline .

Case Study 2: Anticancer Activity

Another area of exploration is the anticancer properties of related compounds. A comparative study indicated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting that further optimization could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The phenol group may also contribute to its overall activity by forming additional interactions with biological targets.

Comparison with Similar Compounds

Similar compounds to 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol include:

    2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol: Differing in the position of the methyl group on the pyrazole ring.

    2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol: Differing in the position of the fluoroethyl group. These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their molecular structure.

Biological Activity

2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a fluoroethyl group, suggest diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following properties:

PropertyValue
Molecular Formula C13H16FN3O
Molecular Weight 249.28 g/mol
IUPAC Name This compound
InChI Key VBHPOLDZBFIASN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic conditions.
  • Introduction of the Fluoroethyl Group : This is generally accomplished via nucleophilic substitution reactions using fluoroethyl halides.
  • Coupling with Phenol : The final step involves coupling the pyrazole derivative with phenol using a coupling agent like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The phenolic group can form hydrogen bonds with biological macromolecules, enhancing its affinity for enzyme active sites.
  • The pyrazole ring may play a crucial role in modulating enzyme activity or receptor binding.
  • The fluoroethyl group increases lipophilicity, facilitating cellular uptake and enhancing bioavailability.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some pyrazole derivatives have shown efficacy against bacterial strains, suggesting potential use as antibiotics.
  • Anticancer Properties : Certain studies indicate that similar compounds can inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring enhanced potency .
  • Anticancer Activity : In vitro studies on similar compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and inhibition of specific signaling pathways .

Comparative Analysis

A comparison with related compounds highlights the unique biological profile of this compound:

Compound NameAntimicrobial ActivityAnticancer Activity
2-{[(1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenolModerateHigh
2-{[(1-(fluoromethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenolLowModerate

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c1-10-9-17(7-6-14)16-13(10)15-8-11-4-2-3-5-12(11)18/h2-5,9,18H,6-8H2,1H3,(H,15,16)

InChI Key

JEMURRYJSISNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2O)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.